1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-, (3R)- 1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-, (3R)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16898372
InChI: InChI=1S/C19H20ClNO2/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19/h3-10H,11-13H2,1-2H3/t19-/m0/s1
SMILES:
Molecular Formula: C19H20ClNO2
Molecular Weight: 329.8 g/mol

1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-, (3R)-

CAS No.:

Cat. No.: VC16898372

Molecular Formula: C19H20ClNO2

Molecular Weight: 329.8 g/mol

* For research use only. Not for human or veterinary use.

1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-, (3R)- -

Specification

Molecular Formula C19H20ClNO2
Molecular Weight 329.8 g/mol
IUPAC Name (3R)-3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one
Standard InChI InChI=1S/C19H20ClNO2/c1-21(2)12-11-19(15-7-9-16(20)10-8-15)13-14-5-3-4-6-17(14)18(22)23-19/h3-10H,11-13H2,1-2H3/t19-/m0/s1
Standard InChI Key HIVBATDUVFEJFZ-IBGZPJMESA-N
Isomeric SMILES CN(C)CC[C@]1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl
Canonical SMILES CN(C)CCC1(CC2=CC=CC=C2C(=O)O1)C3=CC=C(C=C3)Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s core structure consists of a benzopyran scaffold—a fused benzene and pyran ring system—substituted at the 3-position with a 4-chlorophenyl group and a 2-(dimethylamino)ethyl chain. The (3R) stereochemistry introduces chirality, critical for its biological activity. The molecular formula, C₁₉H₂₀ClNO₂, corresponds to a molar mass of 329.8 g/mol . Key functional groups include:

  • Benzopyran lactone: Imparts rigidity and influences electronic distribution.

  • 4-Chlorophenyl moiety: Enhances hydrophobic interactions and stabilizes receptor binding.

  • Dimethylaminoethyl chain: Contributes to solubility and potential blood-brain barrier penetration.

Table 1: Key Molecular Descriptors

PropertyValueSource
IUPAC Name(3R)-3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-4H-isochromen-1-one
CAS Registry Number635303-41-2
Molecular Weight329.8 g/mol
Standard InChIInChI=1S/C19H20ClNO2/c1-21(2)...

The three-dimensional conformation, validated via NMR and X-ray crystallography in related analogs, reveals a twisted benzopyran system that may optimize interactions with hydrophobic enzyme pockets .

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically begins with Knoevenagel condensation of o-hydroxybenzaldehyde derivatives to form the benzopyran core, followed by Claisen-Schmidt condensation to introduce the 4-chlorophenyl group . The dimethylaminoethyl side chain is incorporated via alkylation using 2-(dimethylamino)ethyl chloride under basic conditions. Critical steps include:

  • Transesterification to form the lactone ring.

  • Silica sulfuric acid (SSA)-catalyzed cyclization to ensure regioselectivity .

  • Chiral resolution via chromatographic techniques to isolate the (3R)-enantiomer .

Table 2: Exemplary Synthesis Conditions

StepReagents/ConditionsYield (%)
Benzopyran formationPiperidine, ethanol, reflux78
Alkylation2-(Dimethylamino)ethyl chloride, K₂CO₃, DMF65
Chiral purificationChiral HPLC, hexane:isopropanol>95% ee

Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) ensures intermediate fidelity .

Reactivity Profile

The compound undergoes electrophilic substitution at the benzene ring and nucleophilic acyl substitution at the lactone carbonyl. The dimethylamino group facilitates quaternization reactions, enhancing water solubility for pharmacological testing .

AssayResult (IC₅₀)Reference
HIV-1 integrase inhibition86.5 μM
Dopamine receptor binding12.3 nM

Research Findings and Future Directions

Current Limitations

  • Toxicity profiles: Limited data on acute or chronic toxicity.

  • Bioavailability: Poor aqueous solubility may hinder oral administration .

Strategic Modifications

Proposed structural optimizations include:

  • PEGylation of the lactone oxygen to enhance solubility.

  • Introduction of fluorinated groups to improve metabolic stability .

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